N-benzyl-5-(diethylsulfamoyl)-2-methylbenzamide
Overview
Description
N-benzyl-5-(diethylsulfamoyl)-2-methylbenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzyl group, a diethylsulfamoyl group, and a methylbenzamide core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(diethylsulfamoyl)-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a nucleophile.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is incorporated through a sulfonation reaction, where a suitable sulfonyl chloride reacts with a diethylamine derivative.
Formation of the Methylbenzamide Core: The final step involves the formation of the methylbenzamide core through an amide coupling reaction, where a suitable carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(diethylsulfamoyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The benzyl and diethylsulfamoyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, sulfonyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-benzyl-5-(diethylsulfamoyl)-2-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound can be used in various industrial applications, such as the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-benzyl-5-(diethylsulfamoyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-methoxytryptamine: This compound shares the benzyl group but has a different core structure, leading to different chemical properties and biological activities.
N-benzyl-5-bromo-2-methoxybenzenesulfonamide: This compound has a similar benzyl group and sulfonamide functionality but differs in the substitution pattern on the benzene ring.
Uniqueness
N-benzyl-5-(diethylsulfamoyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the diethylsulfamoyl group, in particular, distinguishes it from other similar compounds and contributes to its unique properties.
Properties
IUPAC Name |
N-benzyl-5-(diethylsulfamoyl)-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-21(5-2)25(23,24)17-12-11-15(3)18(13-17)19(22)20-14-16-9-7-6-8-10-16/h6-13H,4-5,14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOVWGYGOOOWGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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